(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride

Description

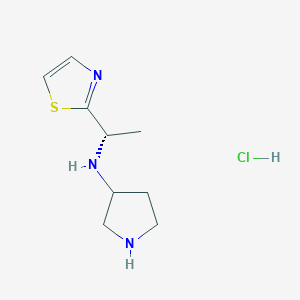

(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride is a chiral amine derivative featuring a pyrrolidine ring (a five-membered cyclic secondary amine) linked to a thiazole-substituted ethylamine moiety via its 3-position. Thiazole, a heterocyclic aromatic ring containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antiviral, or kinase-inhibiting activity . The hydrochloride salt form enhances solubility in aqueous environments, a property shared with many pharmaceutical intermediates.

Properties

Molecular Formula |

C9H16ClN3S |

|---|---|

Molecular Weight |

233.76 g/mol |

IUPAC Name |

N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H/t7-,8?;/m0./s1 |

InChI Key |

QIENZERBTUCQGM-JPPWUZRISA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)NC2CCNC2.Cl |

Canonical SMILES |

CC(C1=NC=CS1)NC2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride typically involves the formation of the pyrrolidine and thiazole rings followed by their coupling. The specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of Thiazole Ring: This often involves the reaction of thioamides with α-haloketones.

Coupling of Rings: The pyrrolidine and thiazole rings are then coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Where reactions are carried out in batches with careful control of reaction parameters.

Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: Where the compound is oxidized to form new products.

Reduction: Where the compound is reduced, often leading to the formation of different amine derivatives.

Substitution: Where one functional group in the compound is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: May result in the formation of secondary or tertiary amines.

Substitution: May produce halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride has been investigated for its potential therapeutic effects in various medical conditions. Its structural features suggest it may interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of a range of bacteria and fungi, making them potential candidates for developing new antibiotics .

Neurological Applications

The compound's pyrrolidine structure is associated with neuroprotective effects. Preliminary studies suggest that it may help in conditions such as Alzheimer’s disease by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Pharmacological Research

Pharmacological studies have highlighted the compound's potential in drug design and development.

Drug Development

The unique combination of the pyrrolidine and thiazole moieties allows for the exploration of this compound as a lead compound in drug discovery programs targeting various diseases, particularly those involving the central nervous system and infectious diseases .

Material Science Applications

Beyond medicinal applications, this compound is being explored in material science.

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices could lead to materials with tailored functionalities for industrial applications .

Coatings and Adhesives

Due to its chemical stability and potential for modification, this compound may be used in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited potent activity against resistant strains of bacteria, suggesting that this compound could be a promising candidate for further development into an antibiotic .

- Neuroprotective Effects : Research involving animal models indicated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress, highlighting its potential use in neurodegenerative disease therapies .

- Polymer Development : A case study focused on using this compound as a monomer for creating novel copolymers that exhibited improved elasticity and thermal properties compared to traditional materials.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but may include:

Enzyme Inhibition: Where the compound binds to and inhibits the activity of specific enzymes.

Receptor Binding: Where the compound interacts with specific receptors on cell surfaces, leading to downstream signaling effects.

Pathway Modulation: Where the compound affects specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Pyrrolidine vs. Piperidine Derivatives

- Target Compound : Contains a pyrrolidine ring (5-membered), which confers moderate basicity and conformational flexibility.

- Analog: Methyl-piperidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride () replaces pyrrolidine with piperidine (6-membered).

b) Thiazole Modifications

- Target Compound : Thiazole is unsubstituted, balancing lipophilicity and electronic properties.

- Analog : {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride () introduces a methoxyphenyl group to the thiazole, enhancing π-π stacking interactions but increasing molecular weight (MW) and logP, which may reduce bioavailability .

Functional Group Differences

a) Amine vs. Sulfonamide Derivatives

- Target Compound : Primary amine group facilitates hydrogen bonding and protonation at physiological pH.

- Analog : (S)-N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride () replaces the amine with a sulfonamide group, increasing acidity (pKa ~1–2) and altering metabolic stability due to sulfur’s susceptibility to oxidation .

b) Chirality and Stereochemical Impact

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s lower logP compared to methoxyphenyl-substituted analogs suggests better aqueous solubility, favoring oral bioavailability.

- Piperidine analogs trade pyrrolidine’s flexibility for increased steric bulk, which may hinder penetration into hydrophobic binding pockets .

Biological Activity

(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride, with CAS number 1289689-34-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a thiazole moiety, which is known for its role in various pharmacological applications, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClN₃S |

| Molecular Weight | 233.76 g/mol |

| CAS Number | 1289689-34-4 |

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antibacterial and antifungal properties. The compound's structure suggests potential interactions with biological targets, making it a candidate for further investigation.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL against Gram-positive bacteria, indicating potent activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL .

Table: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

| Ciprofloxacin | Staphylococcus aureus | 2 |

Antifungal Activity

In addition to antibacterial effects, the compound's potential antifungal activity has been noted. Pyrrolidine derivatives have been tested against fungal strains, showing varying degrees of effectiveness. The structure of this compound may contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Research Findings and Case Studies

- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of pyrrolidine derivatives, including those similar to this compound. The results indicated that structural modifications significantly influenced bioactivity, with specific substituents enhancing potency against both bacterial and fungal pathogens .

- Virtual Screening Approaches : Another research effort utilized virtual screening techniques to identify promising compounds for treating infections caused by drug-resistant organisms. Compounds structurally related to this compound were highlighted as candidates for further pharmacological evaluation due to their favorable predicted interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.